molecular formula C31H39FN4O9 B549455 Caspase-1 Inhibitor VI

Caspase-1 Inhibitor VI

Cat. No.: B549455
M. Wt: 630.7 g/mol
InChI Key: MVPQJUFFTWWKBT-UYDLRUHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Caspase-1 Inhibitor VI involves the use of specific peptide sequences and chemical modifications. The compound is synthesized by incorporating the peptide sequence Z-Tyr-Val-Ala-Asp (OMe)-CH₂F into a cell-permeable and irreversible inhibitor structure . The reaction conditions typically involve the use of highly pure dimethyl sulfoxide (DMSO) for reconstitution . Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard peptide synthesis protocols.

Chemical Reactions Analysis

Caspase-1 Inhibitor VI undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can alter the chemical structure of the inhibitor.

    Hydrolysis: The compound can be hydrolyzed under certain conditions, leading to the breakdown of the peptide bonds.

Common reagents used in these reactions include DMSO for reconstitution and various solvents for peptide synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Neurodegenerative Diseases

Alzheimer's Disease:
VX-765 has been shown to reverse cognitive deficits in Alzheimer's disease models. In a study involving the J20 mouse model, administration of VX-765 alleviated episodic and spatial memory impairments linked to amyloid-beta plaque accumulation. The compound selectively inhibited IL-1β release, which is crucial for neuroinflammation associated with Alzheimer's pathology .

Ischemic Stroke:
Research indicates that VX-765 can improve blood-brain barrier integrity following ischemic events. In rat models subjected to middle cerebral artery occlusion (MCAO), VX-765 treatment reduced neuronal injury and enhanced encapsulation of pericytes, thereby improving blood-brain barrier permeability. The inhibition of caspase-1 led to decreased expression of inflammatory markers and improved neurological outcomes post-stroke .

Applications in Inflammatory Conditions

HIV Infection:
VX-765 has demonstrated efficacy in reducing immune activation during HIV infection. By antagonizing NLRP3 inflammasome assembly, VX-765 mitigates inflammation associated with HIV, potentially reducing the establishment of viral reservoirs and enhancing immune response .

Rheumatoid Arthritis:
In preclinical models, VX-765 has been effective in inhibiting IL-1β release in conditions mimicking rheumatoid arthritis. This suggests its potential as a therapeutic agent for managing chronic inflammatory diseases characterized by excessive cytokine production .

Summary of Key Findings

Application AreaKey FindingsModel Used
Alzheimer's DiseaseReversed cognitive deficits; inhibited IL-1β releaseJ20 mouse model
Ischemic StrokeImproved blood-brain barrier integrity; reduced neuronal injuryMCAO rat model
HIV InfectionReduced immune activation; antagonized NLRP3 inflammasome assemblyHumanized mouse model
Rheumatoid ArthritisInhibited IL-1β release; potential therapeutic effects on chronic inflammationPreclinical models

Cognitive Impairment in Alzheimer's Disease

A study published in Nature demonstrated that VX-765 effectively reversed cognitive impairments in a transgenic mouse model of Alzheimer's disease. The treatment was associated with reduced levels of active caspase-6 and improved synaptic integrity .

Neuroprotection Post-Ischemia

In a study examining the effects of caspase-1 inhibition on ischemic brain injury, VX-765 was shown to significantly reduce infarction size and improve neurological scores in MCAO rats. The mechanism involved suppression of inflammatory pathways that compromise blood-brain barrier integrity .

Comparison with Similar Compounds

Caspase-1 Inhibitor VI is unique in its ability to irreversibly inhibit multiple caspases, including caspase-1, caspase-4, and caspase-5 . Similar compounds include:

These compounds differ in their specificity, potency, and mechanism of action, highlighting the uniqueness of this compound in targeting multiple caspases.

Properties

Molecular Formula

C31H39FN4O9

Molecular Weight

630.7 g/mol

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

InChI

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24?,27-/m0/s1

InChI Key

MVPQJUFFTWWKBT-UYDLRUHXSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Key on ui application

Cell permeable fluoromethyl ketone (FMK)-derivatized peptides act as effective irreversible Caspase inhibitors with no cytotoxic effects and, therefore, are useful tools for studying Caspase activity.

Purity

>98%

sequence

Z-YVAD-FMK

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonyms

enzyloxycarbonyltyrosyl-valyl-alanyl-aspartic acid fluoromethyl ketone
Z-YVAD-FMK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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